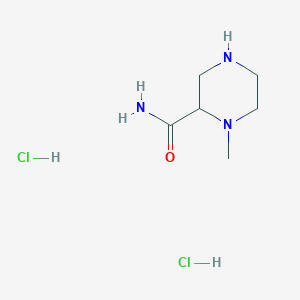

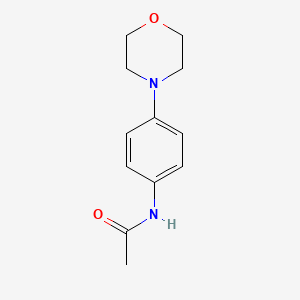

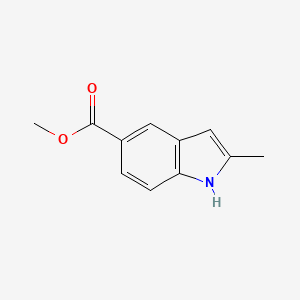

N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide

Overview

Description

The compound "N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties. The structure of this compound suggests that it may have potential applications in medicinal chemistry due to the presence of amino and sulfonamide functional groups .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride, followed by benzylation of the resulting sulfonamide . Similarly, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides are synthesized from 4-chloroaniline under solvent-free conditions . These methods could potentially be adapted for the synthesis of "N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR and HRMS. For example, new dibenzensulfonamides were characterized by 1H NMR, 13C NMR, and HRMS spectra . Crystallographic characterization is also a common method to determine the structure, as seen in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, where the crystal structure was obtained by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including N-alkylation with alcohols, as demonstrated in the synthesis of amino-(N-alkyl)benzenesulfonamides . They can also be acylated by N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides in water, showcasing their reactivity and potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups and molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, which can affect solubility and reactivity . The crystallographic study of N-allyl-N-benzyl-4-methylbenzenesulfonamide revealed an orthorhombic space group with specific cell parameters, indicating the influence of molecular structure on the compound's physical state .

Case Studies

Several studies have investigated the biological activities of benzenesulfonamide derivatives. For example, dibenzensulfonamides were synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways, as well as for their inhibitory effects on carbonic anhydrase isoenzymes . Another study synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives and screened them for antibacterial activity, with some compounds showing promising activity against Gram-positive bacteria strains . These case studies highlight the potential therapeutic applications of benzenesulfonamide derivatives, including "N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide."

Scientific Research Applications

Synthesis and Anti-HIV Activity

A series of derivatives of N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide were synthesized and tested for anti-HIV-1 activity. A selected derivative showed good anti-HIV-1 activity with an effective concentration (EC50) value of 15 μM and a weak cytotoxic effect (Brzozowski & Sa̧czewski, 2007).

Crystal and Molecular-Electronic Structure

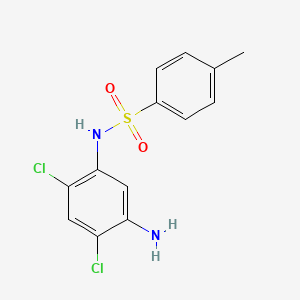

Two structural isomers related to N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide were synthesized and structurally characterized by X-ray single crystal diffraction. The study provided insights into the electronic structure and kinetic investigation of these molecules (Rublova et al., 2017).

Antibacterial Studies

Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, structurally similar to the queried compound, were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains (Patel, J. N. Patel, & Lilakar, 2010).

Supramolecular Architecture Analysis

The study of N-aryl-2,5-dimethoxybenzenesulfonamides, which are structurally similar, revealed different supramolecular architectures mediated by various weak interactions. This work provided insights into the relationship between crystal structures and molecular interactions (Shakuntala et al., 2017).

Computational Study of Sulfonamide Molecules

A computational study of a newly synthesized sulfonamide molecule related to the queried compound was conducted, focusing on its structural, electronic properties, and interaction with proteins (Murthy et al., 2018).

properties

IUPAC Name |

N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-8-2-4-9(5-3-8)20(18,19)17-13-7-12(16)10(14)6-11(13)15/h2-7,17H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVABAQCWHPPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)

![2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B3023106.png)